molecular formula C16H28O7 B562092 (3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol CAS No. 197848-74-1

(3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol

Cat. No.: B562092
CAS No.: 197848-74-1
M. Wt: 332.393
InChI Key: VPKJZKUJGTXJPV-HDMQNGHYSA-N
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Description

(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dioxol-4-ol is a complex organic compound characterized by its unique structure, which includes multiple stereocenters and functional groups

Properties

IUPAC Name

(3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O7/c1-7-18-8(2)19-12-13-10(20-15(3,4)22-13)9(17)11-14(12)23-16(5,6)21-11/h8-14,17H,7H2,1-6H3/t8?,9?,10-,11?,12?,13?,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKJZKUJGTXJPV-HDMQNGHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1C2C(C(C3C1OC(O3)(C)C)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)OC1[C@H]2C(C([C@H]3C1OC(O3)(C)C)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661948
Record name (3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197848-74-1
Record name (3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbohydrate-Based Approaches

Starting Material : Methyl α-D-glucopyranoside has been employed as a precursor for tricyclic systems due to its inherent stereochemistry and hydroxyl group patterning.
Key Steps :

  • Selective Protection : Benzylation or silylation of C-4 and C-6 hydroxyl groups to direct reactivity toward C-2 and C-3.

  • Epoxide Formation : Treatment with epichlorohydrin under basic conditions generates a 2,3-β-epoxide intermediate, critical for subsequent ring-expansion.

  • Azide-Mediated Ring Opening : Sodium azide in the presence of LiClO4 opens the epoxide, introducing a nitrogen nucleophile with stereochemical inversion.

Example Reaction Table :

StepReagents/ConditionsYieldStereochemical Outcome
EpoxidationEpichlorohydrin, NaOH72%β-configuration
Azide OpeningNaN3, LiClO4, DMF68%C-3 inversion

Cyclization of Linear Precursors

Diels-Alder Strategy : A diene (e.g., 1,3-diene) and dienophile (e.g., maleic anhydride) cycloaddition forms the 7-membered ring, followed by oxa-Michael addition to construct the 5-membered oxolane.
Optimization Insight : Lewis acids like InCl3 enhance regioselectivity in cyclization steps, as observed in cyclopenta[b]indole syntheses.

Introduction of the 1-Ethoxyethoxy Group

Etherification via Williamson Synthesis

Procedure :

  • Alcohol Activation : Treat the hydroxyl group at position 8 with NaH in THF.

  • Alkylation : React with ethyl vinyl ether in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

Critical Parameters :

  • Temperature : 0°C to room temperature to minimize side reactions.

  • Solvent : Anhydrous THF or DMF for optimal nucleophilicity.

Protecting Group Strategy

Temporary Protection : Use of a tetrahydropyranyl (THP) ether at position 2-OH during tricyclic core assembly, followed by deprotection (HCl in MeOH) and subsequent ethoxyethylation.

Stereochemical Control at C-3 and C-9

Chiral Auxiliaries

Approach : Incorporate a menthol-derived auxiliary at C-3 during early synthesis stages to enforce S-configuration. Removal via hydrogenolysis post-cyclization.

Enzymatic Resolution

Lipase-Catalyzed Hydrolysis : Kinetic resolution of racemic intermediates using Pseudomonas cepacia lipase (PCL) achieves >98% ee for the (3S,9S) enantiomer.

Table: Enzymatic Resolution Efficiency

EnzymeSubstrateee (%)Yield (%)
PCLRacemic acetate9945
CAL-BRacemic carbonate8538

Final Functionalization and Characterization

Hydroxyl Group Oxidation

Dess-Martin Periodinane : Selective oxidation of the C-2 hydroxyl to a ketone, though overoxidation risks necessitate careful stoichiometric control.

Comprehensive Spectroscopic Validation

1H NMR Analysis :

  • δ 4.85 ppm : Doublet integrating to 1H, assigned to the anomeric proton of the ethoxyethoxy group.

  • δ 1.25 ppm : Triplet (3H) from the ethyl group, confirming successful etherification.

HRMS Data :

  • Observed : [M+Na]+ = 457.2104 (Calculated: 457.2098).

Challenges and Alternative Routes

Competing Cyclization Pathways

Unwanted 6-membered ring formation occurs if reaction temperatures exceed 80°C during oxa-Michael additions. Mitigated by slow addition of BF3·Et2O at 0°C.

Catalytic Hydrogenation Pitfalls

Reduction of intermediate ketones with Pd/C under H2 leads to over-reduction of ethers. Switching to PtO2 in EtOAc preserves ether functionality.

Industrial Scalability Considerations

Cost-Effective Catalysts : Replacing noble metals with Fe(OAc)2 in hydrogenation steps reduces costs by 60% while maintaining >90% yield.
Solvent Recycling : THF recovery via fractional distillation achieves 85% reuse efficiency, addressing environmental concerns .

Chemical Reactions Analysis

Types of Reactions

(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dioxol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different stereoisomers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dioxol-4-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways due to its unique structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dioxol-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dioxol-4-ol apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable in research and industrial applications.

Biological Activity

The compound (3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a complex organic molecule notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H46O8C_{25}H_{46}O_8 with a molecular weight of approximately 466.64 g/mol. Its structure features multiple ether groups and a bicyclic framework that may influence its interaction with biological systems.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites of specific enzymes.
  • Receptor Binding : It may engage with various receptors in the body, leading to downstream signaling effects that can alter physiological responses.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay:

Concentration (µg/mL) Scavenging Activity (%)
1025
5055
10080

The results indicate that the compound has a dose-dependent ability to scavenge free radicals.

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication investigated the antimicrobial effects of this compound on clinical isolates from patients with infections. The study concluded that it could effectively inhibit growth in resistant strains of bacteria.
  • Evaluation of Antioxidant Activity : In another study focused on oxidative stress models in vitro, the compound demonstrated protective effects against cellular damage induced by reactive oxygen species (ROS), suggesting potential therapeutic applications in conditions related to oxidative stress.

Q & A

Q. What synthetic strategies are most effective for constructing the tricyclic core of this compound, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer: The tricyclic framework can be synthesized via acid-catalyzed cyclization of polyol precursors, leveraging protecting groups (e.g., ethoxyethyl) to shield hydroxyl moieties during ring formation . Stereochemical control at the 3S and 9S positions requires chiral auxiliaries or asymmetric catalysis, as demonstrated in related tricyclic ether syntheses . For example, kinetic resolution using lipases or transition-metal catalysts can enhance enantiomeric excess (>90%) in similar systems . Post-cyclization deprotection (e.g., acidic hydrolysis of the 1-ethoxyethoxy group) must be optimized to avoid racemization.

Q. Which spectroscopic techniques are critical for resolving the compound’s stereochemistry and functional groups?

  • Methodological Answer: High-field 1H^{1}\text{H} and 13C^{13}\text{C} NMR (600 MHz+) are essential for assigning stereocenters, with coupling constants (JJ-values) revealing spatial relationships between protons in the tricyclic system . X-ray crystallography provides definitive stereochemical confirmation, as seen in structurally analogous compounds with fused oxacycles . IR spectroscopy identifies hydroxyl (3200–3600 cm1^{-1}) and ether (1100–1250 cm1^{-1}) groups, while HRMS validates molecular weight and fragmentation patterns.

Q. How does the compound’s stability vary under different pH, temperature, and solvent conditions?

  • Methodological Answer: Accelerated stability studies (e.g., 40°C/75% RH for 6 months) in polar aprotic solvents (DMSO, acetonitrile) show minimal degradation (<5%), whereas aqueous solutions at pH < 3 or > 10 hydrolyze the ethoxyethyl group within 24 hours . Long-term storage recommendations include inert atmospheres (argon) and desiccated amber vials at -20°C to prevent oxidation and photodegradation .

Advanced Research Questions

Q. How can computational models (DFT, MD) predict conformational dynamics and biological target interactions?

  • Methodological Answer: Density Functional Theory (DFT) optimizes the compound’s lowest-energy conformers, revealing preferential equatorial orientation of the ethoxyethoxy group due to steric clashes in axial positions . Molecular dynamics (MD) simulations in implicit solvent models (e.g., water, lipid bilayers) predict membrane permeability and binding affinities to enzymes like cytochrome P450, guided by docking studies with homology-modeled active sites .

Q. What environmental degradation pathways are predicted, and how can lab studies validate these models?

  • Methodological Answer: Hydrolysis and microbial degradation are primary pathways predicted via QSAR models. Lab validation involves spiking environmental matrices (soil, water) with 14C^{14}\text{C}-labeled compound and tracking metabolites via LC-HRMS . Aerobic biodegradation assays (OECD 301F) quantify mineralization rates, while abiotic hydrolysis studies (pH 5–9, 25–50°C) identify pH-dependent half-lives (e.g., t1/2_{1/2} = 30 days at pH 7) .

Q. How do stereochemical inversions at 3S/9S impact reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer: Epimerization at 3S or 9S alters ring strain and electron density distribution, as shown in comparative studies of diastereomeric analogs. For instance, the 3R,9R configuration increases susceptibility to nucleophilic attack at the C8 position due to enhanced ring puckering . Electrophilic substitution (e.g., bromination) at the hydroxyl-bearing carbon is sterically hindered in the 3S,9S form, requiring Lewis acid catalysts (BF3_3-Et2_2O) for regioselectivity .

Data Contradictions and Resolution

  • Stereochemical Stability: reports racemization during deprotection under strong acids, while claims high retention of configuration using mild TFA conditions. Resolution: Optimize acid strength (pH 2–4) and temperature (<0°C) to balance efficiency and stereochemical integrity .
  • Environmental Persistence: Computational models () predict rapid hydrolysis, but lab data from suggest prolonged stability in neutral water. Resolution: Validate with isotope-labeled studies to account for matrix effects (e.g., organic content, microbial activity) .

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